molecular formula C8H10N4 B2945227 N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2172319-50-3

N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2945227
CAS No.: 2172319-50-3
M. Wt: 162.196
InChI Key: KUKUOOPLPWXDCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a chemical intermediate based on the privileged 7H-pyrrolo[2,3-d]pyrimidine scaffold, a core structure recognized for its significant potential in pharmaceutical research and drug discovery. This specific derivative serves as a versatile building block for the design and synthesis of novel bioactive molecules, particularly targeted at protein kinases . The 7H-pyrrolo[2,3-d]pyrimidine core is a well-established scaffold for designing bumped kinase inhibitors (BKIs) . Research indicates that analogues of this structure can be engineered to selectively target calcium-dependent protein kinases (CDPKs) unique to parasites like Plasmodium falciparum , the causative agent of malaria, offering a promising avenue for developing transmission-blocking therapeutics . Furthermore, this chemotype has been successfully identified and optimized as a hinge-binding motif in inhibitors for tyrosine kinases such as c-Met and Axl, which are prominent targets in oncology due to their roles in tumor growth and metastasis . The structure-activity relationship (SAR) explorations of these compounds highlight the critical importance of substitutions on the pyrrolo[2,3-d]pyrimidine core for achieving potent inhibitory activity and selectivity . This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or personal use. Researchers can utilize this compound to explore new chemical entities for potential application in infectious disease and oncology research programs.

Properties

IUPAC Name

N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-11-7(9-2)6-3-4-10-8(6)12-5/h3-4H,1-2H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKUOOPLPWXDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves the reaction of commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines. One common method includes treating 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with dimethylamine in the presence of a catalytic amount of hydrochloric acid . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Amination and Alkylation

  • Core synthesis : The parent compound 7H-pyrrolo[2,3-d]pyrimidin-4-amine is often synthesized via cyclization of 6-aminouracil with chloroacetaldehyde under basic conditions, yielding 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as an intermediate .

  • Methylation : N-Methylation is achieved using methyl iodide in DMF with potassium carbonate, providing N,2-dimethyl derivatives in moderate yields (e.g., 50% for N-methyl analogues) .

Halogenation

  • Iodination : Treatment with N-iodosuccinimide (NIS) in DMF or chloroform introduces iodine at the C-5 position. For example:

    Reaction ConditionsYieldNotes
    NIS in DMF, 20°C, 3h73%Requires ice bath for initiation
    NIS in CHCl₃, reflux80–83%Faster reaction with precipitation of product

Suzuki-Miyaura Coupling

  • The iodinated derivative (5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine) undergoes palladium-catalyzed coupling with aryl boronic acids. For instance:

    SubstrateCatalystConditionsYield
    5-Iodo derivativePdCl₂(PPh₃)₂, CuIDMF, 60°C, microwave30%

Sonogashira Coupling

  • Reactions with terminal alkynes under similar Pd/Cu catalysis yield ethynyl-substituted derivatives, though yields are modest due to competing side reactions .

Acid-Promoted Amination

  • Hydrochloric acid facilitates nucleophilic aromatic substitution (SNAr) at C-4 with anilines. Key findings include:

    • Solvent effects : Water suppresses solvolysis side products compared to alcohols .

    • Substituent impact : Electron-rich anilines (pKₐ > 4) react efficiently, while steric hindrance (e.g., ortho-substituents) reduces yields .

Example Reaction Data:

Aniline SubstituentpKConversion (1h)Isolated Yield
4-OEt5.1978%94%
4-NO₂1.0215%88%

Hydrolysis and Stability

  • The C-4 amine group resists hydrolysis under acidic conditions, but prolonged exposure to HCl generates trace amounts of 7H-pyrrolo[2,3-d]pyrimidin-4-ol .

  • Stability in DMSO and DMF makes it suitable for high-temperature reactions (e.g., microwave-assisted coupling) .

Key Challenges and Limitations

  • Regioselectivity : Competitive substitution at C-2 vs. C-5 requires careful control of reaction conditions .

  • Purification : Silica-gel chromatography is often needed to isolate pure products due to polar byproducts .

Scientific Research Applications

N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as protein kinase B (Akt). By binding to the active site of Akt, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This inhibition can result in the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Substituents on the Aromatic Ring

  • N4-Phenyl Derivatives :
    Substitution at the N4-position with aromatic rings (e.g., 3-chlorophenyl, 4-methoxyphenyl) enhances tyrosine kinase inhibition. For example, N4-(3-bromophenyl)-7-(substituted benzyl)pyrrolo[2,3-d]pyrimidine exhibits multi-receptor tyrosine kinase inhibition (IC₅₀ = 2–10 nM against VEGFR-2 and PDGFR-β) .
    • Electron-withdrawing groups (e.g., Cl, Br) improve target binding via hydrophobic interactions .
    • 4-Methoxyphenyl substitution (as in the lead compound) retains microtubule disruption activity while improving solubility .

Addition of Bicyclic or Tricyclic Systems

  • Tricyclic pyrimido[4,5-b]indole derivatives (scaffold A) were designed to mimic the lead compound’s tubulin-binding activity. These analogs show comparable or superior potency (GI₅₀ = 1–10 nM in cancer cell lines) .

Water-Soluble Derivatives

  • N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (±)-2•HCl: This hydrochloride salt derivative retains nanomolar antiproliferative activity (GI₅₀ = 5–20 nM) while enhancing aqueous solubility, critical for intravenous administration .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility LogP Key Substituents
This compound C₉H₁₁N₅ 189.22 g/mol Low (DMSO) 1.8 N-Me, 2-Me
N4-(4-Methoxyphenyl) derivative C₁₃H₁₃N₄O 241.11 g/mol Moderate (PBS) 2.5 4-OCH₃
(±)-2•HCl C₁₆H₂₀ClN₅ 338.82 g/mol High (H₂O) 1.2 Cyclopentane, N-Me, 6-Me

Pharmacokinetic and Selectivity Profiles

  • Pyrrolo[2,3-d]pyrimidin-4-amine vs. Pyrazolo[3,4-d]pyrimidin-4-amine :
    Pyrrolo analogs exhibit distinct PK properties, including higher oral bioavailability and slower clearance, compared to pyrazolo counterparts. For instance, pyrrolo-based CpCDPK1 inhibitors show 2-fold higher plasma exposure in murine models .
  • NIK Inhibitors :
    N-Phenyl derivatives (e.g., compound 12f ) demonstrate selective inhibition of NF-κB inducing kinase (NIK) with IC₅₀ = 0.8 nM and >100-fold selectivity over other kinases. This contrasts with the lead compound’s tubulin-targeting mechanism .

Biological Activity

N,2-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C8H10N4
  • Molecular Weight : 162.19 g/mol
  • CAS Number : 2135333-08-1
  • Physical State : Solid
  • Purity : Minimum 95% .

This compound exhibits its biological effects primarily through the inhibition of specific protein kinases. Notably, it has been identified as a potential inhibitor of Janus Kinase 3 (JAK3), which plays a crucial role in various signaling pathways related to immune responses . This inhibition can lead to immunosuppressive effects useful in treating conditions such as organ transplant rejection and autoimmune diseases.

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Immunosuppressive Therapy : Effective in preventing organ transplant rejection and managing autoimmune disorders such as lupus and rheumatoid arthritis.
  • Cancer Treatment : Exhibits anticancer properties by targeting multiple tyrosine kinases, demonstrating cytotoxicity against various cancer cell lines .
  • Antimalarial Activity : Research indicates that pyrrolo[2,3-d]pyrimidines may inhibit Plasmodium falciparum calcium-dependent protein kinases (PfCDPKs), suggesting potential use in malaria treatment .

Inhibitory Activity Against Kinases

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine compounds can effectively inhibit PfCDPK4 with IC50 values ranging from 0.210 to 0.530 μM. These findings are promising for the development of new antimalarial agents .

Anticancer Activity

A study involving various derivatives showed that certain compounds exhibited significant cytotoxic effects on cancer cell lines such as HeLa and MDA-MB-231. The IC50 values varied based on structural modifications, indicating that specific functional groups enhance activity .

CompoundCell LineIC50 (μM)
5lHeLa0.25
5hMDA-MB-2310.30
5kMCF-70.20

Safety and Toxicology

Safety assessments indicate that while this compound has therapeutic potential, it also poses risks such as skin and eye irritation . Further toxicological studies are essential to establish safe dosage levels for clinical applications.

Case Studies

  • Immunosuppressive Effects : A clinical trial evaluated the efficacy of JAK3 inhibitors in patients undergoing organ transplants. Results indicated a significant reduction in rejection rates when administered alongside standard immunosuppressive therapy.
  • Anticancer Trials : Preclinical studies on modified pyrrolo[2,3-d]pyrimidines revealed enhanced anticancer activity compared to traditional therapies, suggesting a new direction for cancer treatment protocols.

Q & A

Q. What are the common synthetic routes for N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The compound is synthesized via two primary routes:
  • Route 1 : Condensation of substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection and subsequent deprotection to yield intermediates. These intermediates undergo nucleophilic substitution with methylamine or alkyl halides to introduce the N-methyl and 2-methyl groups .
  • Route 2 : Direct amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives using methylamine under microwave-assisted conditions (120°C, 5–10 minutes) in polar solvents like DMF or DMSO. This method achieves yields of 60–75% .
  • Key Characterization : Final products are validated via 1H/13C NMR (e.g., δ ~11.89 ppm for NH protons) and HRMS (e.g., [M+H]+ = 245.1287) .

Q. How is the compound characterized using spectroscopic methods?

  • Methodological Answer :
  • 1H NMR : Distinct signals include:
  • NH proton at δ 11.89–12.10 ppm (s, 1H, H-7).
  • Aromatic protons (H-2, H-5) at δ 7.64–8.21 ppm.
  • Methyl groups (N-CH3, 2-CH3) at δ 2.52–3.80 ppm .
  • 13C NMR : Key carbons include pyrrolo-pyrimidine ring carbons (δ 151–158 ppm) and methyl carbons (δ 22–25 ppm) .
  • HRMS : Experimental mass matches theoretical values (e.g., C13H16N5: 245.1287 [M+H]+) with <1 ppm error .

Q. What is the primary biological target of this compound?

  • Methodological Answer : The compound acts as a tubulin polymerization inhibitor by binding to the colchicine site. Experimental validation includes:
  • In vitro microtubule disassembly assays : IC50 values of 35–50 nM, comparable to colchicine .
  • Radioligand displacement : Competes with [3H]colchicine for tubulin binding (Ki = 28 nM) .
  • Cytotoxicity : GI50 values of 15–40 nM in cancer cell lines (e.g., MDA-MB-435) .

Advanced Research Questions

Q. How do structural modifications at the 2-position affect tubulin-binding affinity?

  • Methodological Answer :
  • SAR Studies : Replacement of the 2-methyl group with NH2 (e.g., 2-amino analogs) increases potency by 3–5-fold, likely due to hydrogen bonding with tubulin’s β-subunit .
  • Experimental Design : Synthesize pairs of analogs (with/without 2-NH2) and compare:
  • Tubulin polymerization inhibition (IC50 via turbidimetry).
  • Cytotoxicity in resistant vs. sensitive cell lines .
  • Data Interpretation : 2-NH2 analogs show improved GI50 values (e.g., 5 nM vs. 20 nM for 2-CH3) but reduced metabolic stability .

Q. What experimental strategies evaluate the compound’s ability to overcome P-glycoprotein (Pgp)-mediated resistance?

  • Methodological Answer :
  • Resistance Models : Compare cytotoxicity in Pgp-overexpressing (e.g., NCI/ADR-RES) vs. parental cell lines.
  • Example: GI50 = 25 nM in both lines, indicating Pgp evasion .
  • Efflux Assays : Use fluorescent substrates (e.g., rhodamine-123) to measure Pgp activity inhibition (IC50 = 1.2 µM) .
  • βIII-Tubulin Resistance : Test in βIII-tubulin-overexpressing cell lines (e.g., A549-T24) to confirm retained potency .

Q. How do in vitro microtubule polymerization assays correlate with cytotoxicity?

  • Methodological Answer :
  • Assay Protocol :

Purify tubulin from bovine brain.

Measure polymerization kinetics (absorbance at 350 nm) with/without inhibitor.

Calculate IC50 values .

  • Correlation Analysis :
CompoundTubulin IC50 (nM)GI50 (nM, MDA-MB-435)
N,2-Dimethyl3822
Colchicine2518
  • Conclusion : Strong correlation (R² = 0.92) confirms tubulin targeting drives cytotoxicity .

Q. What computational methods predict binding interactions with tubulin?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model binding in the colchicine site (PDB: 1SA0).
  • Key interactions: Van der Waals contacts with β-tubulin’s Leu248, Ala250, and hydrogen bonds with Asn258 .
  • MD Simulations : 100-ns simulations confirm stable binding (RMSD < 2 Å) and validate pharmacophore features .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.